
2-Methoxy-4-nitropyridine-n-oxide
Vue d'ensemble
Description
2-Methoxy-4-nitropyridine-n-oxide is an organic compound with the molecular formula C6H6N2O4. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a methoxy group (-OCH3) at the 2-position, a nitro group (-NO2) at the 4-position, and an oxide group (-O) at the 1-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methoxy-4-nitropyridine-n-oxide can be synthesized through a multi-step process. One common method involves the nitration of pyridine N-oxide. The nitration reaction is typically carried out using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) at elevated temperatures. The reaction conditions must be carefully controlled to avoid polynitration and ensure high selectivity for the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using continuous flow methodologies. This approach minimizes the accumulation of highly energetic and potentially explosive nitration products, enabling safe scale-up. Continuous extraction and microreaction technology are employed to enhance process safety and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4-nitropyridine-n-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction: 2-Methoxy-4-aminopyridine 1-oxide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methoxy-4-nitropyridine-n-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other fine chemicals
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-nitropyridine-n-oxide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition or activation of specific enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-Methoxy-4-nitropyridine-n-oxide can be compared with other nitropyridine derivatives:
2-Methoxy-3-nitropyridine 1-oxide: Similar structure but with the nitro group at the 3-position.
2-Methoxy-5-nitropyridine 1-oxide: Similar structure but with the nitro group at the 5-position.
4-Nitropyridine 1-oxide: Lacks the methoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields .
Propriétés
IUPAC Name |
2-methoxy-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-12-6-4-5(8(10)11)2-3-7(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADMMVURLOMLRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342168 | |
| Record name | 2-Methoxy-4-nitropyridine-n-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14395-39-2 | |
| Record name | 2-Methoxy-4-nitropyridine-n-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
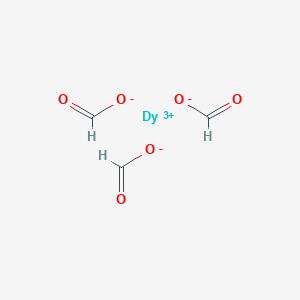
![1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B178168.png)
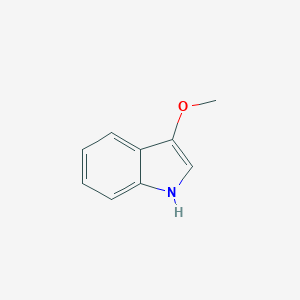
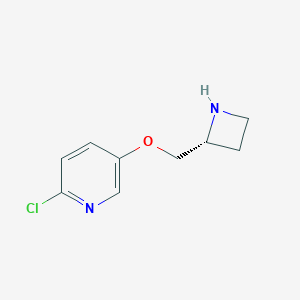
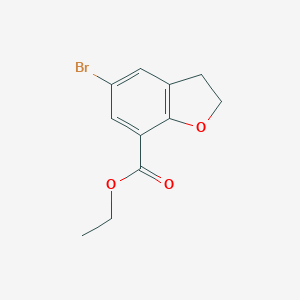
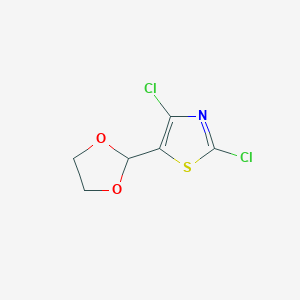

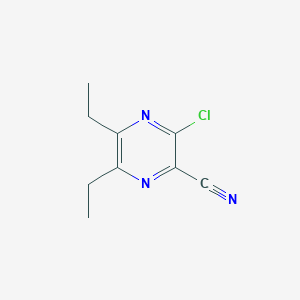
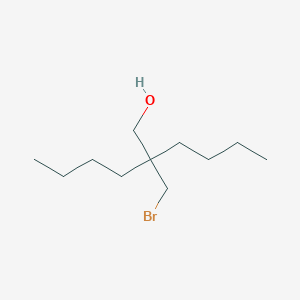
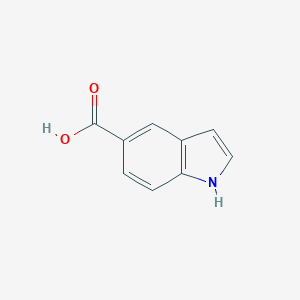
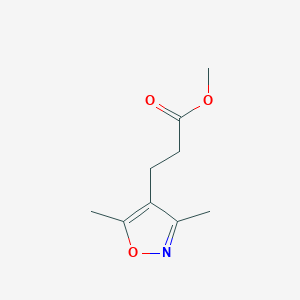
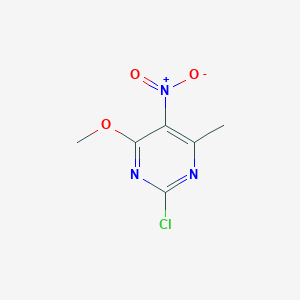
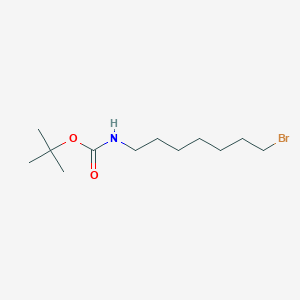
![Thieno[2,3-d]pyrimidine-2,4-diamine](/img/structure/B178192.png)
